molecular formula C9H9BrF3N B13538743 1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine

1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine

Cat. No.: B13538743
M. Wt: 268.07 g/mol
InChI Key: SLJHSQPQKYFEHC-UHFFFAOYSA-N
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Description

1-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-AMINE is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-AMINE typically involves the bromination of 4-(trifluoromethyl)acetophenone followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents and a suitable solvent such as acetic acid or dichloromethane. The subsequent amination step can be achieved using ammonia or an amine source under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-AMINE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield substituted phenyl ethanamines.
  • Oxidation reactions produce ketones or aldehydes.
  • Reduction reactions result in alcohols or amines.

Scientific Research Applications

1-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-AMINE finds applications in various scientific fields:

Mechanism of Action

The mechanism of action of 1-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-AMINE involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

  • 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one
  • 4-(Trifluoromethyl)phenacyl bromide
  • 2-Bromo-4’-(trifluoromethyl)acetophenone

Uniqueness: 1-[2-BROMO-4-(TRIFLUOROMETHYL)PHENYL]ETHAN-1-AMINE is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H9BrF3N

Molecular Weight

268.07 g/mol

IUPAC Name

1-[2-bromo-4-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H9BrF3N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3

InChI Key

SLJHSQPQKYFEHC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)C(F)(F)F)Br)N

Origin of Product

United States

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